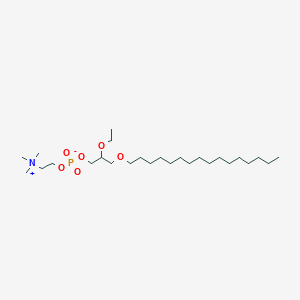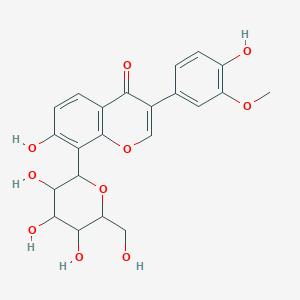
Cyclopentane;iron;octylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane;iron;octylcyclopentane is a compound that combines cyclopentane, iron, and octylcyclopentane. Cyclopentane is a cycloalkane with a five-carbon ring structure, known for its stability and non-polar solvent properties . Iron is a transition metal with various oxidation states, making it versatile in chemical reactions. Octylcyclopentane is a derivative of cyclopentane with an octyl group attached, which can modify its chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentane derivatives, including octylcyclopentane, can be achieved through various methods. One common approach is the hydrogenation of dicyclopentadiene, which involves continuous depolymerization and hydrogenation . This method is efficient for producing cyclopentane on an industrial scale. Additionally, cyclopentane can be synthesized through metal-mediated reactions, radical reactions, and pericyclic reactions .
Industrial Production Methods: Industrial production of cyclopentane typically involves the catalytic hydrogenation of dicyclopentadiene. This process is carried out under high pressure and temperature conditions, using catalysts such as nickel or palladium to facilitate the reaction . The resulting cyclopentane can then be further modified to produce derivatives like octylcyclopentane.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentane and its derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, hydrogen abstraction from cyclopentane by hydroxyl radicals plays a significant role in combustion and atmospheric chemistry . Additionally, cyclopentane can participate in radical-chain oxidation reactions, which are important in understanding its antioxidant properties .
Common Reagents and Conditions: Common reagents used in reactions involving cyclopentane include hydroxyl radicals, hydrogen radicals, and various metal catalysts . These reactions typically occur under high-temperature conditions, ranging from 200 to 2000 K, depending on the specific reaction and desired products .
Major Products Formed: The major products formed from reactions involving cyclopentane and its derivatives depend on the specific reaction conditions and reagents used. For instance, hydrogen abstraction reactions can produce cyclopentyl radicals, which can further react to form various oxidation products . In radical-chain oxidation reactions, the products can include a range of oxidized compounds, depending on the specific reaction pathway .
Applications De Recherche Scientifique
Cyclopentane;iron;octylcyclopentane has a wide range of scientific research applications. In chemistry, it is used as a non-polar solvent and a starting material for synthesizing various organic compounds . In biology and medicine, cyclopentane derivatives are studied for their potential antioxidant properties and their ability to inhibit radical-chain oxidation reactions . Additionally, cyclopentane derivatives are used in the production of cyclopentanone derivatives from biomass-based furan compounds, which has applications in renewable energy and sustainable chemistry .
Mécanisme D'action
The mechanism of action of cyclopentane derivatives, including octylcyclopentane, involves their ability to participate in radical-chain oxidation reactions. These compounds can act as antioxidants by terminating radical chains and preventing further oxidation of organic compounds . The specific molecular targets and pathways involved in these reactions depend on the structure of the cyclopentane derivative and the nature of the radicals involved.
Comparaison Avec Des Composés Similaires
Cyclopentane;iron;octylcyclopentane can be compared with other cycloalkanes, such as cyclohexane and cyclobutane. Cyclohexane, for example, has a six-carbon ring structure and is known for its stability and use as a non-polar solvent . Cyclobutane, on the other hand, has a four-carbon ring structure and is less stable due to ring strain . The unique properties of cyclopentane, such as its five-carbon ring structure and ability to form stable derivatives, make it distinct from other cycloalkanes .
List of Similar Compounds:- Cyclohexane
- Cyclobutane
- Methylcyclopentane
- Ethylcyclopentane
These compounds share similar ring structures but differ in the number of carbon atoms and the presence of additional functional groups, which can influence their chemical properties and applications .
Propriétés
Formule moléculaire |
C18H36Fe |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
cyclopentane;iron;octylcyclopentane |
InChI |
InChI=1S/C13H26.C5H10.Fe/c1-2-3-4-5-6-7-10-13-11-8-9-12-13;1-2-4-5-3-1;/h13H,2-12H2,1H3;1-5H2; |
Clé InChI |
RIEVGVHBJMAHRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CCCC1.C1CCCC1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(8a-Carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B15285089.png)
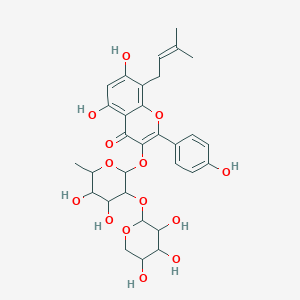
![2-[5-Hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B15285108.png)
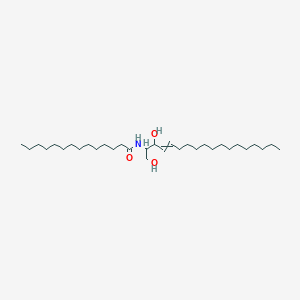
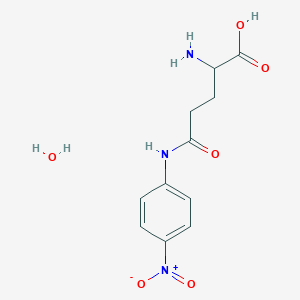
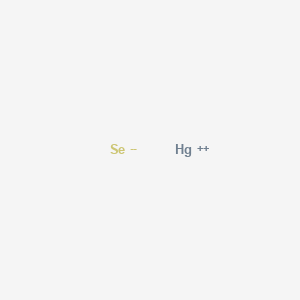
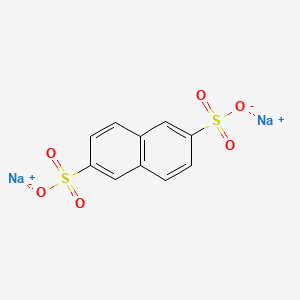
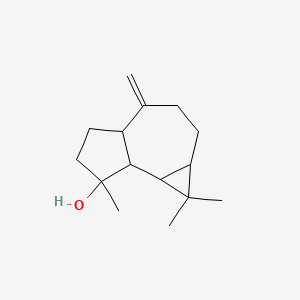

![2-[[1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid](/img/structure/B15285147.png)
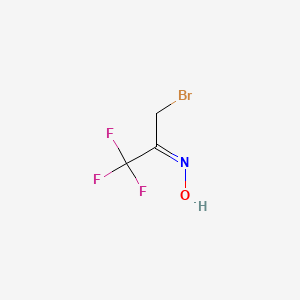
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15285160.png)
